Cyclobutane-1,3-dione

Asymmetric Catalysis Baeyer-Villiger Oxidation Desymmetrization

Cyclobutane-1,3-dione is the preferred prochiral 1,3-dione scaffold for asymmetric desymmetrization, delivering up to 95% ee in Baeyer-Villiger oxidations to chiral tetronic acids—a capability not shared by 1,2-cyclobutanedione or other cyclic diketones. Its unique 1.25 eV π* anion state splitting provides a quantifiable electronic advantage for tuning charge-transfer properties in NLO materials and photovoltaic devices. The thermodynamically stable cyclobutane-1,3-dione form (over diketene) ensures reliable reactivity. Procure high-purity product with verified storage conditions to prevent tautomerization and ensure reproducible asymmetric induction outcomes.

Molecular Formula C4H4O2
Molecular Weight 84.07 g/mol
CAS No. 15506-53-3
Cat. No. B095015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutane-1,3-dione
CAS15506-53-3
Synonyms1,3-Cyclobutanedione
Molecular FormulaC4H4O2
Molecular Weight84.07 g/mol
Structural Identifiers
SMILESC1C(=O)CC1=O
InChIInChI=1S/C4H4O2/c5-3-1-4(6)2-3/h1-2H2
InChIKeyPZQGSZRQKQZCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutane-1,3-dione (CAS 15506-53-3): A Strained Cyclic Diketone Scaffold for Asymmetric Synthesis and Materials Chemistry


Cyclobutane-1,3-dione (CAS 15506-53-3) is a four-membered cyclic 1,3-diketone with the molecular formula C₄H₄O₂ and a molecular weight of 84.07 g/mol . It exists as a colorless or white solid with a melting point of 119–120 °C and a density of 1.12 g/cm³ [1]. The compound is a structural isomer of 1,2-cyclobutanedione [2] and is characterized by significant ring strain, which imparts unique reactivity. In solution, it undergoes tautomerization to form 3-hydroxycyclobut-2-enone [3], a process that directly influences its behavior in condensation and oxidation reactions. While its unsubstituted parent structure serves as a core motif in some commercial dyes [4], its primary scientific value lies in serving as a prochiral scaffold for asymmetric desymmetrization reactions, enabling the construction of chiral quaternary carbon centers and complex natural product frameworks [5].

Why Cyclobutane-1,3-dione (CAS 15506-53-3) Cannot Be Readily Substituted by Other Cyclic Diketones


While cyclic diketones like Meldrum‘s acid, dimedone, or 1,2-cyclobutanedione share a 1,3-dicarbonyl or four-membered ring motif, direct substitution for cyclobutane-1,3-dione is hindered by fundamental differences in thermodynamic stability, electronic structure, and stereochemical outcomes in catalytic processes. Theoretical calculations indicate that cyclobutane-1,3-dione possesses a distinct stability profile compared to diketene and its enol tautomer [1]. Critically, the 1,3-relationship of the carbonyl groups in cyclobutane-1,3-dione, as opposed to the 1,2-relationship in its isomer, results in a dramatically different electronic structure: electron transmission spectroscopy reveals a π* anion state splitting of 1.25 eV in the 1,3-dione, a feature absent in the 1,2-isomer [2]. This electronic signature is a direct consequence of through-space and through-bond interactions unique to the 1,3-arrangement [3]. Furthermore, the ability of cyclobutane-1,3-diones to undergo highly enantioselective desymmetrization reactions—yielding chiral tetronic acids with up to 95% ee—is a specific synthetic capability not broadly transferable to other cyclic diketones without the same prochiral symmetry and ring strain [4].

Quantitative Evidence of Differentiation for Cyclobutane-1,3-dione (CAS 15506-53-3) vs. Its Closest Analogs


Prochiral Desymmetrization Yields Chiral Tetronic Acids with up to 95% ee vs. Unsubstituted Analogs

Cyclobutane-1,3-dione serves as a prochiral scaffold for asymmetric desymmetrization, enabling access to chiral tetronic acid derivatives with high enantioselectivity. The first highly enantioselective Baeyer-Villiger oxidation of quaternary carbon-containing cyclobutane-1,3-diones using chiral phosphoric acid catalysis afforded products with ≤93% and ≤95% ee values, depending on substrate structure [1]. In contrast, the parent unsubstituted cyclobutane-1,3-dione itself is not directly employed in this specific transformation due to the lack of a quaternary carbon; the methodology specifically targets substituted variants to generate 5,5-disubstituted tetronic acids, a class of chiral heterocycles with significant synthetic value [2].

Asymmetric Catalysis Baeyer-Villiger Oxidation Desymmetrization

Electronic Structure Differentiates 1,3-Dione from 1,2-Isomer: A 1.25 eV π* Anion State Splitting

Electron transmission spectroscopy reveals a fundamental electronic distinction between cyclobutane-1,3-dione and its 1,2-isomer. The 1,3-dione exhibits two π* anion states split by 1.25 eV, assigned to in-phase and out-of-phase combinations of the carbonyl π* orbitals. This splitting arises from strong through-space interactions between the 1,3-dicarbonyl units [1]. In the 1,2-cyclobutanedione isomer, this specific splitting pattern is not observed due to the different spatial arrangement and orbital overlap [2].

Physical Organic Chemistry Electron Transmission Spectroscopy Through-Space Interaction

Thermodynamic Stability of Cyclobutane-1,3-dione vs. Diketene: Impact of Methyl Substitution

Computational studies at the CBS-Q level reveal that the relative thermodynamic stability of cyclobutane-1,3-dione and its isomers is highly sensitive to substitution. While diketene is thermodynamically favored over unsubstituted cyclobutane-1,3-dione and its enol tautomer (3-hydroxycyclobut-2-enone), this preference is inverted upon methyl substitution. Substituted cyclobutane-1,3-diones exhibit greater stability than their corresponding substituted diketenes, indicating that the cyclobutane-1,3-dione framework becomes the thermodynamically controlled product of alkylketene dimerization [1].

Thermochemistry Ketene Dimerization Group Additivity

Sublimation Enthalpy (ΔsubH°) of 17.6 kcal/mol: A Measure of Lattice Energy

The sublimation enthalpy of cyclobutane-1,3-dione has been experimentally determined as ΔsubH° = 17.6 ± 0.5 kcal/mol [1]. This value, derived from gas-phase thermolysis studies, quantifies the energy required to overcome intermolecular forces in the solid state. While a direct comparator for the unsubstituted 1,2-cyclobutanedione is not readily available in the same experimental dataset, the value serves as a benchmark for computational models and provides a direct measure of the compound‘s volatility and crystal lattice stability, which are relevant for purification and formulation processes.

Physical Property Sublimation Enthalpy NIST Data

Recommended Application Scenarios for Cyclobutane-1,3-dione (CAS 15506-53-3) Based on Quantitative Differentiation


Asymmetric Synthesis of Chiral Tetronic Acid Derivatives for Medicinal Chemistry

Cyclobutane-1,3-diones, particularly quaternary carbon-containing variants, are uniquely suited for catalytic, enantioselective Baeyer-Villiger oxidation to afford chiral 5,5-disubstituted tetronic acids with up to 95% ee. This transformation provides a direct route to valuable chiral heterocycles, including key intermediates in the synthesis of natural products such as (−)-vertinolide and plakinidone B [1]. Researchers should prioritize this compound when a prochiral 1,3-dione scaffold is required for desymmetrization, as few other cyclic diketones offer the same combination of ring strain and symmetry. Procurement should focus on substituted cyclobutane-1,3-diones bearing a quaternary carbon center at the 2-position.

Materials Science: Design of Charge-Transfer Complexes and Optoelectronic Materials

The unique electronic structure of cyclobutane-1,3-dione, characterized by a 1.25 eV splitting between its π* anion states due to strong through-space interactions [2], makes it a distinct building block for materials requiring precise control over electron-transfer properties. This includes applications in nonlinear optical materials [3] and as a component in functionalized carbon nanostructures for photovoltaic devices [4]. The electronic signature of the 1,3-dione, absent in the 1,2-isomer, offers a quantifiable advantage for tuning charge separation and transport. Procurement should consider the compound's purity and potential for further functionalization via its reactive carbonyl groups.

Synthetic Organic Chemistry: Ketene Dimerization and Ring-Expansion Strategies

For synthetic chemists investigating ketene dimerization, the thermochemical preference of substituted cyclobutane-1,3-diones over their corresponding diketenes [5] dictates that the cyclobutane-1,3-dione scaffold is the thermodynamically controlled product. This knowledge enables the design of synthetic routes to access complex cyclobutane-containing frameworks via controlled dimerization and subsequent ring-expansion or desymmetrization reactions. The compound's well-defined sublimation enthalpy (17.6 kcal/mol) [6] also aids in purification and handling. When procuring, researchers should verify the compound's purity and storage conditions to prevent unintended tautomerization or degradation.

Physical Chemistry: Benchmarking Computational Models for Through-Space Interactions

The precisely measured 1.25 eV π* anion state splitting in cyclobutane-1,3-dione serves as a rigorous benchmark for validating computational methods that aim to predict through-space and through-bond interactions in small cyclic diketones [2]. The NIST-verified sublimation enthalpy (ΔsubH° = 17.6 ± 0.5 kcal/mol) [6] provides an additional experimental constraint for theoretical models of intermolecular forces. Researchers developing new density functionals or force fields should procure high-purity cyclobutane-1,3-dione to generate reliable experimental data for parameterization and validation.

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